2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 1609399-87-2) is a conformationally restricted, spirocyclic building block procured for the synthesis of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs) and molecular glues [1]. Unlike traditional flat glutarimide scaffolds derived from thalidomide or pomalidomide, this [4.4] spirocyclic system introduces measurable sp3 character and a rigid, non-coplanar architecture. The hydrochloride salt form provides high aqueous and polar-organic solubility, establishing it as a processable precursor for one-pot cross-coupling reactions and high-throughput library generation. By altering the exit vector and steric bulk within the CRBN tri-tryptophan pocket, this scaffold allows developers to design degraders with targeted selectivity and minimized off-target zinc-finger protein degradation.
Substituting 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride with standard, commercially abundant CRBN ligands (such as 3-aminopiperidine-2,6-dione or pomalidomide derivatives) fundamentally alters PROTAC selectivity and processability. Standard glutarimides inherently recruit endogenous neo-substrates like IKZF1 and IKZF3, leading to off-target degradation and cellular toxicity[1]. The spirocyclic core of this specific compound imposes a fixed dihedral angle that sterically clashes with canonical neo-substrates while maintaining CRBN binding [2]. Furthermore, utilizing the free base form (CAS 1308384-60-2) instead of the hydrochloride salt results in erratic solubility during miniaturized, high-throughput photoinduced coupling assays, leading to variable reaction conversions and reduced library yields.
Traditional pomalidomide-based PROTACs exhibit inherent molecular glue activity, degrading essential zinc-finger (ZF) proteins. Studies comparing spirocyclic glutarimide derivatives to standard pomalidomide scaffolds demonstrate that the spiro-linker alters the conformation within the CRBN pocket [1]. This reorientation prevents direct interaction with canonical neo-substrates. While pomalidomide derivatives show near-complete degradation of IKZF1/3 at standard assay concentrations, PROTACs utilizing spirocyclic glutarimide cores exhibit negligible degradation of these off-targets, ensuring the degradation profile is strictly driven by the target-specific warhead[2].
| Evidence Dimension | Off-target ZF protein (IKZF1/3) degradation |
| Target Compound Data | Spirocyclic glutarimide PROTACs (Negligible degradation, >90% ZF protein remaining) |
| Comparator Or Baseline | Pomalidomide-based PROTACs (<10% ZF protein remaining) |
| Quantified Difference | >80% improvement in off-target protein retention |
| Conditions | Cellular degradation assays (e.g., MM1.S cells) |
Procuring this spirocyclic scaffold allows developers to bypass the dose-limiting toxicities and off-target effects inherent to first-generation CRBN binders.
Modern degrader development requires precursors that improve the three-dimensionality (measured as Fraction sp3 or Fsp3) of the final PROTAC to ensure adequate solubility and membrane permeability. Standard flat glutarimides contribute poorly to Fsp3. The [4.4] spirocyclic architecture of 2,7-diazaspiro[4.4]nonane-1,3-dione inherently increases the Fsp3 of synthesized degraders [1]. This structural rigidity locks the molecule into a defined bioactive conformation and improves the downstream physicochemical profile of the PROTAC, yielding candidates that maintain low nanomolar CRBN binding (e.g., 36–79 nM) without the lipophilicity penalties associated with planar aromatic linkers [2].
| Evidence Dimension | Precursor contribution to structural three-dimensionality (Fsp3) |
| Target Compound Data | Spirocyclic glutarimide precursors (High Fsp3 contribution, non-planar) |
| Comparator Or Baseline | Standard phthalimide/glutarimide precursors (Low Fsp3, highly planar) |
| Quantified Difference | Significant increase in Fsp3, maintaining <80 nM target engagement |
| Conditions | Physicochemical profiling of synthesized PROTAC libraries |
Procuring high-Fsp3 precursors directly addresses the solubility and permeability bottlenecks that cause late-stage failures in PROTAC development.
The synthesis of PROTAC libraries requires precursors that are highly soluble in polar aprotic solvents used in miniaturized, high-throughput setups. The hydrochloride salt of 2,7-diazaspiro[4.4]nonane-1,3-dione provides higher solubility compared to its free base counterpart. In one-pot photoinduced C(sp2)-C(sp3) cross-coupling protocols designed for rapid PROTAC generation, soluble spirocyclic salts achieve consistent conversions [1]. While poorly soluble free bases or less reactive linkers limit conversions to <15%, optimized spirocyclic amine salts facilitate conversions up to 55% under standardized high-throughput conditions, reducing synthesis bottlenecks.
| Evidence Dimension | Reaction conversion in high-throughput one-pot synthesis |
| Target Compound Data | Spirocyclic hydrochloride salts (Up to 55% conversion) |
| Comparator Or Baseline | Poorly soluble free base / standard linkers (<15% conversion) |
| Quantified Difference | >3-fold increase in reaction conversion |
| Conditions | One-pot photoinduced C(sp2)-C(sp3) cross-coupling in polar solvents |
For procurement teams supporting medicinal chemistry, the HCl salt ensures reproducible, high-yield library generation, accelerating the hit-to-lead PROTAC discovery phase.
This compound serves as a highly processable precursor for synthesizing high-throughput PROTAC libraries where off-target degradation must be minimized. Its spirocyclic nature prevents the indiscriminate degradation of zinc-finger proteins, supporting the targeting of novel oncogenic proteins without confounding toxicity [1].
Beyond PROTACs, this scaffold is utilized in the discovery of novel molecular glue degraders. The distinct exit vector and altered binding mode within the CRBN pocket allow researchers to recruit non-canonical neo-substrates that are inaccessible to standard thalidomide or pomalidomide derivatives [1].
The high sp3 character of the [4.4] spiro system improves the overall three-dimensionality (Fsp3) of the resulting PROTACs. This structural feature is utilized by industrial teams aiming to improve the aqueous solubility, membrane permeability, and oral bioavailability of heavy, heterobifunctional degrader molecules [2].
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